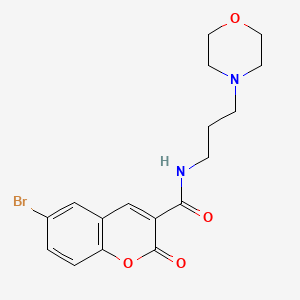![molecular formula C23H22N4O6S B15006109 4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thiazine ring, and a benzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazine Ring: The thiazine ring is formed through the reaction of a suitable amine with a thioamide under acidic conditions.
Coupling Reactions: The benzodioxole and thiazine intermediates are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds and imine groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Reduced forms of the compound with saturated bonds.
Substitution Products: Halogenated derivatives of the benzodioxole moiety.
Wissenschaftliche Forschungsanwendungen
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eutylone: A synthetic cathinone with stimulant properties.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar benzodioxole moiety.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Another synthetic cathinone with structural similarities.
Uniqueness
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID stands out due to its unique combination of a benzodioxole moiety, a thiazine ring, and a benzoic acid group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H22N4O6S |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
4-[[3-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]-2-imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C23H22N4O6S/c1-13(2-3-14-4-9-17-18(10-14)33-12-32-17)26-27-20(28)11-19(34-23(27)24)21(29)25-16-7-5-15(6-8-16)22(30)31/h4-10,19,24H,2-3,11-12H2,1H3,(H,25,29)(H,30,31)/b24-23?,26-13+ |
InChI-Schlüssel |
PNLFLOKSOHGHHY-VVZMYPQYSA-N |
Isomerische SMILES |
C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/CCC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)CCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)
![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)

![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)
![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)

![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006101.png)
![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)

![1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006110.png)
![N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
